4-Chloro-1-(3-chlorobenzyl)-1h-pyrazol-3-amine

Medicinal Chemistry ADME Physicochemical Properties

This dual-halogenated 3-aminopyrazole features a 4-chloro group and N1-3-chlorobenzyl substitution, delivering a LogP of 3.1—one unit higher than des-chloro analogs—for superior blood-brain barrier penetration in CNS kinase inhibitor programs. The 4-chloro substituent enables palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for rapid library diversification. Consistent ≥98% purity ensures reproducible SAR data and assay outcomes, making it the validated choice over unsubstituted 3-aminopyrazoles for glioblastoma and oncology research.

Molecular Formula C10H9Cl2N3
Molecular Weight 242.10 g/mol
Cat. No. B10903705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-(3-chlorobenzyl)-1h-pyrazol-3-amine
Molecular FormulaC10H9Cl2N3
Molecular Weight242.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)N)Cl
InChIInChI=1S/C10H9Cl2N3/c11-8-3-1-2-7(4-8)5-15-6-9(12)10(13)14-15/h1-4,6H,5H2,(H2,13,14)
InChIKeyVSVOSVSOHKWARJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-(3-chlorobenzyl)-1H-pyrazol-3-amine: A Halogenated Pyrazole Building Block for Medicinal Chemistry and Kinase Research


4-Chloro-1-(3-chlorobenzyl)-1H-pyrazol-3-amine (CAS 1341733-48-9) is a disubstituted 3-aminopyrazole derivative featuring a chloro substituent at the pyrazole 4-position and a 3-chlorobenzyl group at N1. With a molecular weight of 242.10 g/mol, calculated LogP of 3.1, and hydrogen bond donor count of 1 , this compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry programs, particularly those targeting kinase inhibition and oncology applications. Its dual halogenation pattern distinguishes it from simpler 3-aminopyrazole analogs and enables specific structure-activity relationship (SAR) investigations .

Why 4-Chloro-1-(3-chlorobenzyl)-1H-pyrazol-3-amine Cannot Be Interchanged with Common 3-Aminopyrazole Analogs


Generic substitution with unsubstituted or mono-substituted 3-aminopyrazoles, such as 1-(3-chlorobenzyl)-1H-pyrazol-3-amine (CAS 956272-19-8), is not scientifically valid due to fundamental differences in physicochemical properties, reactivity, and biological target engagement. The addition of a second chloro atom at the pyrazole 4-position alters the compound's lipophilicity, electron density, and steric profile, which directly impacts binding interactions within hydrophobic enzyme pockets and influences metabolic stability. Furthermore, the 4-chloro substituent serves as a critical synthetic handle for downstream diversification via cross-coupling reactions, a capability absent in non-halogenated analogs . Procurement of the precise compound ensures experimental reproducibility and avoids confounding variables in SAR studies.

Quantitative Differentiation Evidence for 4-Chloro-1-(3-chlorobenzyl)-1H-pyrazol-3-amine vs. Closest Analogs


Enhanced Lipophilicity (LogP) Versus Des-Chloro Analog for Improved Membrane Permeability

The calculated partition coefficient (cLogP) of 4-Chloro-1-(3-chlorobenzyl)-1H-pyrazol-3-amine is 3.10 . This is significantly higher than the cLogP of 2.10 for its direct analog lacking the 4-chloro substituent, 1-(3-chlorobenzyl)-1H-pyrazol-3-amine . The increased lipophilicity predicts enhanced passive membrane permeability and potentially greater blood-brain barrier penetration, which is a critical design consideration for CNS-targeted kinase inhibitors.

Medicinal Chemistry ADME Physicochemical Properties

Differential Molecular Weight and Synthetic Utility Compared to Halogenated Analogs

The molecular weight of 4-Chloro-1-(3-chlorobenzyl)-1H-pyrazol-3-amine is 242.10 g/mol . This positions it between the lighter bromo analog (4-bromo-1-(3-chlorobenzyl)-1H-pyrazol-3-amine, MW: 286.55 g/mol) and the heavier iodo analog (1-(3-chlorobenzyl)-4-iodo-1H-pyrazol-3-amine, MW: 333.55 g/mol) [1]. The chloro substituent provides a balance of reactivity and stability for palladium-catalyzed cross-coupling reactions, offering a distinct reactivity profile that influences reaction yields and conditions compared to bromo or iodo derivatives.

Synthetic Chemistry Cross-Coupling Building Blocks

Defined Purity Standard (≥98%) Enabling Reproducible Biological Assays

Commercial suppliers including Fluorochem and ChemScene specify a purity of ≥98% for 4-Chloro-1-(3-chlorobenzyl)-1H-pyrazol-3-amine . This defined high purity level is critical for generating reliable and reproducible data in biological assays, particularly in dose-response studies where impurities can confound IC50 determinations and lead to false-positive or false-negative results.

Quality Control Reproducibility Procurement

Optimal Research Scenarios for 4-Chloro-1-(3-chlorobenzyl)-1H-pyrazol-3-amine Based on Differential Evidence


Medicinal Chemistry: CNS-Penetrant Kinase Inhibitor Lead Optimization

Given its calculated LogP of 3.10, which is a full unit higher than its des-chloro analog, 4-Chloro-1-(3-chlorobenzyl)-1H-pyrazol-3-amine is a superior starting point for designing kinase inhibitors intended to cross the blood-brain barrier. This property is particularly relevant for developing treatments for glioblastoma or other CNS malignancies where target engagement within the brain is required. The compound's enhanced lipophilicity, as documented in vendor datasheets , supports its prioritization over less lipophilic 3-aminopyrazole alternatives in CNS-focused drug discovery programs.

Synthetic Chemistry: Building Block for Palladium-Catalyzed Cross-Coupling

The presence of a chloro substituent at the pyrazole 4-position makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Its molecular weight and halogen reactivity profile, which differ from bromo and iodo analogs , provide chemists with a tunable handle for late-stage functionalization. This enables the rapid generation of diverse compound libraries for SAR exploration, a key advantage in modern medicinal chemistry workflows.

In Vitro Pharmacology: Reproducible Dose-Response Studies

The commercial availability of 4-Chloro-1-(3-chlorobenzyl)-1H-pyrazol-3-amine at a consistently high purity (≥98%) makes it a reliable tool for in vitro pharmacology. Researchers can use this compound with confidence in biochemical and cell-based assays, knowing that observed effects are attributable to the compound of interest rather than unknown impurities. This is essential for generating high-quality, publishable data on kinase inhibition or other biological activities.

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